molecular formula C21H18ClN3O4S B2738021 Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1243048-11-4

Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No. B2738021
M. Wt: 443.9
InChI Key: VXESHYKJRIDIBR-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrazolo[1,5-a]pyrazin ring, which is a type of nitrogen-containing heterocyclic compound. The molecule also contains a sulfanyl group (-SH), an ethoxy group (-OCH2CH3), and a carboxylate ester group (-COOCH3).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the aromatic rings would likely contribute to the compound’s stability and could influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, and the ester group could undergo hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the ester could increase the compound’s solubility in polar solvents.


Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical reactions of furan and pyrazole derivatives have been extensively studied. For instance, research has demonstrated various synthetic pathways to create complex molecules with potential for further chemical modification and investigation in medicinal chemistry. One study focuses on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the formation of derivatives with pyrazole and pyrazine structures, showcasing the versatility of these compounds in synthetic chemistry (Şener et al., 2002).

Biological Activity

Compounds containing furan and pyrazole moieties have been explored for their biological activities. For example, novel oxadiazole derivatives were synthesized and tested for antibacterial activity, highlighting the potential of these compounds in developing new antimicrobials (Aghekyan et al., 2020). Another study reported on the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, showing synergistic effects in combination with antitumor drugs, indicating their potential in cancer therapy (Kletskov et al., 2018).

Structural and Spectral Studies

Structural and spectral studies are crucial for understanding the properties of synthesized compounds. Research on pyrazole derivatives has included comprehensive investigations into their structural characteristics using techniques like NMR and X-ray crystallography, which are essential for elucidating the molecular framework and potential reactivity of these compounds (Viveka et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its biological activity. However, without more specific information, it’s difficult to suggest concrete future directions.


Please note that this analysis is quite general and is based on the typical properties and reactivity of the functional groups present in the molecule. For a more accurate and detailed analysis, specific experimental data and research would be needed.


properties

IUPAC Name

methyl 5-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-3-28-18-6-4-13(10-15(18)22)16-11-17-20(23-8-9-25(17)24-16)30-12-14-5-7-19(29-14)21(26)27-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXESHYKJRIDIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(O4)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate

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